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molecular formula C11H8FN5O B1417516 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 119222-30-9

3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1417516
M. Wt: 245.21 g/mol
InChI Key: WUPYTHMGZVPZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05204353

Procedure details

70,5 g (0.3 mol) of 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and 339 g (300 ml; 7.53 mol) of formamide are heated at a gentle boil for 2 hours. The reaction solution is then allowed to cool to approximately 100° and poured onto 2 l of ice-water. The precipitated product is filtered off with suction and washed with water. Drying at 100° yields 3-(2-fluorobenzyl)-3H,6H,7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one having a melting point of 215°-218°.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])[N:5]=[N:4][C:3]=1[C:15]([NH2:17])=[O:16].[CH:18](N)=O>>[F:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH2:7][N:6]1[C:2]2[N:1]=[CH:18][NH:17][C:15](=[O:16])[C:3]=2[N:4]=[N:5]1

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
NC1=C(N=NN1CC1=C(C=CC=C1)F)C(=O)N
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to approximately 100°
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying at 100°

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2N=NC3=C2N=CNC3=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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